molecular formula C6H12O4S B12315787 4-Methanesulfonylpentanoic acid

4-Methanesulfonylpentanoic acid

Cat. No.: B12315787
M. Wt: 180.22 g/mol
InChI Key: HWJHSVXRFPWEKJ-UHFFFAOYSA-N
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Description

4-Methanesulfonylpentanoic acid is an organic compound with the molecular formula C6H12O4S It is a derivative of pentanoic acid, where a methanesulfonyl group is attached to the fourth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methanesulfonylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound often involves the large-scale chlorination of methyl thiocyanate followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

4-Methanesulfonylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methanesulfonylpentanoic acid involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler compound with similar sulfonyl functionality.

    Pentanoic acid: The parent compound without the methanesulfonyl group.

    4-Methylsulfonylbutanoic acid: A structurally similar compound with one less carbon in the chain.

Uniqueness

4-Methanesulfonylpentanoic acid is unique due to the specific positioning of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

4-methylsulfonylpentanoic acid

InChI

InChI=1S/C6H12O4S/c1-5(11(2,9)10)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

HWJHSVXRFPWEKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)S(=O)(=O)C

Origin of Product

United States

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